molecular formula C13H12ClNO3S B2443389 N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide CAS No. 97026-74-9

N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide

Cat. No. B2443389
CAS RN: 97026-74-9
M. Wt: 297.75
InChI Key: UGWMDSAJIPMLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide, also known as 4-Chloro-NSC 613862, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has shown promising results in various studies related to cancer, inflammation, and other diseases. In

Scientific Research Applications

Synthesis and Characterization

  • Microwave-Assisted Synthesis :
    • N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide has been synthesized as KN-93, a potent and selective inhibitor of Ca2+/Calmoduline-dependent Protein Kinase II (CaMKII) using microwave-assisted methods, indicating its role in biological processes and potential therapeutic applications (Bruno et al., 2010).

Chemical Properties and Reactivity

  • Chlorinating Reagent :
    • The compound has been identified as a structurally simple and reactive chlorinating reagent, implying its utility in chemical syntheses and transformations (Pu et al., 2016).

Biological and Pharmacological Activities

  • Cancer Research :
    • Derivatives of N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide have been studied in cell-based antitumor screens, and certain compounds have progressed to clinical trials as potential cancer therapeutics, indicating their significance in oncology research (Owa et al., 2002).

Supramolecular Architecture

  • Crystal Structures :
    • Studies on the crystal structures of related compounds have shed light on their supramolecular architecture, which is governed by intermolecular interactions, providing insights into their chemical properties and potential applications in material science (Rodrigues et al., 2015).

properties

IUPAC Name

N-(4-chlorophenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-18-12-6-8-13(9-7-12)19(16,17)15-11-4-2-10(14)3-5-11/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWMDSAJIPMLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide

Synthesis routes and methods

Procedure details

To a solution of 4-methoxybenzenesulfonyl chloride (5.0 g, 24 mmol) and 4-chloroaniline (3.1 g, 24 mmol) in dichloromethane (24 mL) at 0° C. was added triethylamine (3.4 mL, 24 mmol) over 10 minutes. The ice bath was removed, and the mixture was stirred for 16 hr. The mixture was diluted with dichloromethane (100 mL) and the combined solution was washed with water (50 mL) and brine (50 mL). The organic solution was dried over MgSO4, filtered, and evaporated, and the crude product was purified by silica gel chromatography (15-60% EtOAc/Hex). Product-containing fractions were pooled, evaporated, and dried under high vacuum to yield 4.9 g (69%) of the product as a tan-colored oil: 1H-NMR (CDC3) δ 10.17 (s, 1H), 7.71 (d, 2H), 7.61 (d, 2H), 7.04 (d, 2H), 6.96 (d, 2H), 2.19 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Yield
69%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.